molecular formula C12H16N2O4 B14909133 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid

Cat. No.: B14909133
M. Wt: 252.27 g/mol
InChI Key: DJZVCYYSZXTUOL-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a 3-methylisoxazole-5-carboxamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane ring. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s carboxamido and carboxylic acid groups may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as 3-methylisoxazole-5-carboxylic acid and 5-methylisoxazole-3-carboxylic acid . These compounds share the isoxazole ring structure but differ in the position and nature of their substituents.

Uniqueness

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the isoxazole ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(3-methyl-1,2-oxazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16N2O4/c1-8-7-9(18-14-8)10(15)13-12(11(16)17)5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17)

InChI Key

DJZVCYYSZXTUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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